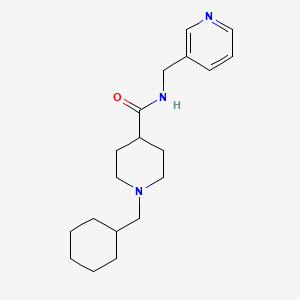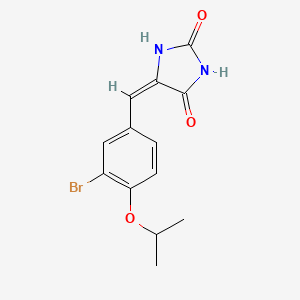![molecular formula C10H17N5OS B5847833 1-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]thio}acetone](/img/structure/B5847833.png)
1-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]thio}acetone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]thio}acetone, commonly known as BETA, is a chemical compound that has gained attention in scientific research due to its unique properties. BETA is a thioacetone derivative of the triazine family and is synthesized using various methods.
Mecanismo De Acción
The mechanism of action of BETA is not fully understood. However, studies have shown that BETA can act as a nucleophile and can react with various electrophiles. BETA has also been shown to form coordination complexes with transition metal ions, which can alter its reactivity.
Biochemical and Physiological Effects:
BETA has not been extensively studied for its biochemical and physiological effects. However, studies have shown that BETA can interact with biological molecules, including proteins and DNA. BETA has also been shown to exhibit anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BETA in lab experiments is its high yield during synthesis. BETA is also stable and can be stored for extended periods without degradation. However, one limitation of using BETA is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the use of BETA in scientific research. One potential direction is its use in the synthesis of new compounds with unique properties. BETA can also be used as a building block for the preparation of metal complexes and as a ligand in coordination chemistry. Further studies are needed to fully understand the mechanism of action and potential applications of BETA in various fields of research.
Conclusion:
In conclusion, BETA is a thioacetone derivative of the triazine family that has gained attention in scientific research due to its unique properties. BETA can be synthesized using various methods and has been used in the preparation of various compounds and metal complexes. Although the mechanism of action and potential applications of BETA are not fully understood, further studies are needed to explore its potential in various fields of research.
Métodos De Síntesis
BETA can be synthesized using different methods, including the reaction of 2-chloro-4,6-bis(ethylamino)-1,3,5-triazine with thiourea in the presence of a base, such as sodium hydroxide. The reaction yields BETA as a white crystalline solid with a high yield.
Aplicaciones Científicas De Investigación
BETA has been used in various scientific research studies due to its unique properties. It has been used as a reagent in the synthesis of various compounds, including triazine derivatives and thioacetone derivatives. BETA has also been used in the preparation of metal complexes and as a ligand in coordination chemistry.
Propiedades
IUPAC Name |
1-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]propan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5OS/c1-4-11-8-13-9(12-5-2)15-10(14-8)17-6-7(3)16/h4-6H2,1-3H3,(H2,11,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNVGTWMUWHRJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)SCC(=O)C)NCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-chlorobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B5847759.png)
![3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5847764.png)
![5-chloro-7,7-dimethyl-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e]tetrazolo[1,5-a]pyrimidine](/img/structure/B5847777.png)


![2-phenyl-2,5-dihydrospiro[benzo[g]indazole-4,1'-cyclohexan]-3-amine](/img/structure/B5847797.png)
![5-[1,2-dimethyl-6-(trifluoromethyl)-4(1H)-pyridinylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5847804.png)
![N'-[(2,4-dimethylphenoxy)acetyl]-2-methoxybenzohydrazide](/img/structure/B5847809.png)


![methyl 3-{[(2,5-dimethylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5847827.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-cyclohexylthiourea](/img/structure/B5847850.png)
